molecular formula C26H31ClN4O4S B12859335 (3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol

(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol

Cat. No.: B12859335
M. Wt: 531.1 g/mol
InChI Key: RZHDQAKIFAATRF-RPBOFIJWSA-N
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Description

(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromen-3-ol core, a piperidin-1-ylsulfonyl group, and an imidazol-2-ylmethyl anilino substituent. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol typically involves multiple steps, including the formation of the chromen-3-ol core, the introduction of the piperidin-1-ylsulfonyl group, and the attachment of the imidazol-2-ylmethyl anilino substituent. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol can undergo various chemical reactions, including:

    Oxidation: The chromen-3-ol core can be oxidized to form quinone derivatives.

    Reduction: The imidazol-2-ylmethyl anilino group can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-3-ol core can yield quinone derivatives, while substitution of the chloro group can produce various substituted anilines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may serve as a probe for studying enzyme interactions and cellular pathways. Its functional groups can interact with various biological targets, making it useful for biochemical assays and molecular biology research.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol involves its interaction with specific molecular targets. The imidazol-2-ylmethyl anilino group can bind to enzymes or receptors, modulating their activity. The piperidin-1-ylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity. The chromen-3-ol core can participate in redox reactions, influencing cellular pathways and signaling.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol: shares similarities with other chromen-3-ol derivatives, such as flavonoids and coumarins.

    Imidazol-2-ylmethyl anilino compounds: These compounds have similar functional groups and may exhibit comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H31ClN4O4S

Molecular Weight

531.1 g/mol

IUPAC Name

(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol

InChI

InChI=1S/C26H31ClN4O4S/c1-26(2)25(32)24(31(17-23-28-12-13-29-23)19-8-6-18(27)7-9-19)21-16-20(10-11-22(21)35-26)36(33,34)30-14-4-3-5-15-30/h6-13,16,24-25,32H,3-5,14-15,17H2,1-2H3,(H,28,29)/t24-,25+/m1/s1

InChI Key

RZHDQAKIFAATRF-RPBOFIJWSA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C

Origin of Product

United States

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